5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrimidine ring, and a sugar moiety. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions, purification processes, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and nucleoside analogs, such as:
- 5-fluorouracil
- Cytarabine
- Gemcitabine
Uniqueness
What sets 5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
596107-18-5 |
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Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5/c17-7-11-10(18)5-12(21-11)16-6-9(4-3-8-1-2-8)13(19)15-14(16)20/h6,8,10-12,17-18H,1-2,5,7H2,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
MJJNIUVJAPZYFT-QJPTWQEYSA-N |
Isomeric SMILES |
C1CC1C#CC2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1CC1C#CC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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